molecular formula C21H16N4O6 B11690980 N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide

N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide

Cat. No.: B11690980
M. Wt: 420.4 g/mol
InChI Key: PHPARQDFWUMMKZ-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties

Properties

Molecular Formula

C21H16N4O6

Molecular Weight

420.4 g/mol

IUPAC Name

N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C21H16N4O6/c1-13-11-15(7-10-18(13)23-20(26)14-5-3-2-4-6-14)22-21(27)17-9-8-16(24(28)29)12-19(17)25(30)31/h2-12H,1H3,(H,22,27)(H,23,26)

InChI Key

PHPARQDFWUMMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-3-methylphenyl)-2-chloro-5-nitrobenzamide
  • N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide

Uniqueness

N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.

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